1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride
Description
1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride is a dihydrochloride salt derivative featuring an imidazole ring attached to a para-substituted phenyl group, with an ethanamine side chain. This compound is of interest in medicinal chemistry due to the imidazole moiety’s ability to participate in hydrogen bonding and metal coordination, which is critical for interactions with biological targets such as enzymes or receptors . The dihydrochloride form enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-(4-imidazol-1-ylphenyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;;/h2-9H,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVQPSJEXMKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally proceeds via:
- Synthesis of the Imidazole Ring
- Formation of the Phenyl-Imidazole Moiety
- Attachment of the Ethanamine Group
- Conversion to Dihydrochloride Salt
Synthesis of the Imidazole Ring
Several established methods exist for synthesizing the imidazole ring, which is a crucial structural element:
Van Leusen Imidazole Synthesis:
This method involves reacting tosylmethyl isocyanide (TosMIC) with aldehydes and amines, leading to imidazole formation under mild conditions.Cyclization of Amido-Nitriles:
Nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization yields the imidazole ring.
These methods provide flexibility depending on available starting materials and desired substitution patterns on the imidazole ring.
Formation of the Phenyl-Imidazole Moiety
The phenyl-imidazole linkage is commonly formed by nucleophilic substitution or condensation reactions. A typical approach involves:
Reacting chloroethyl intermediates with imidazole-containing aryl groups under reflux conditions in polar aprotic solvents such as dioxane.
Using anhydrous potassium carbonate as a base to facilitate nucleophilic substitution.
Controlling temperature (70–90°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to imidazole derivative) to optimize yield and purity.
This step is critical for ensuring the correct attachment of the imidazole ring to the phenyl group.
Attachment of the Ethanamine Group and Salt Formation
The ethanamine moiety is introduced typically via substitution reactions on a suitable intermediate. The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, often in solvents like dioxane or dichloromethane, to improve stability and solubility.
Industrial and Environmentally Friendly Preparation Methods
An environmentally benign and efficient preparation method was reported for a related imidazole intermediate, imidazol-1-yl-acetic acid hydrochloride, which shares structural similarity and synthetic challenges with the target compound. This method can inform the preparation of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine dihydrochloride.
Key features of this method include:
Solvent-Free N-Alkylation:
Imidazole is reacted with tert-butyl chloroacetate in the presence of potassium carbonate at 0–5 °C, then heated to 60 °C for 4–6 hours without using hazardous solvents.Hydrolysis and Acid Treatment:
The resulting tert-butyl ester is hydrolyzed in water at 90–95 °C, followed by treatment with concentrated hydrochloric acid to yield the hydrochloride salt.High Yield and Purity:
The process achieves a 66% yield for the ester intermediate and a 93% yield for the hydrochloride salt with chromatographic purity exceeding 99%.Simple Work-Up:
Isolation involves filtration and air drying, avoiding complex solvent extractions.Characterization:
The compounds were characterized by melting point, IR, ^1H and ^13C NMR, and mass spectrometry, confirming structural integrity and purity.
Summary of Experimental Data from Solvent-Free Synthesis (Adapted for Related Imidazole Compounds)
| Step | Reagents & Conditions | Yield (%) | Key Characterization Data |
|---|---|---|---|
| N-Alkylation (Imidazole + tert-butyl chloroacetate) | K2CO3, 0–5 °C to 60 °C, 4–6 h, solvent-free | 66 | mp 111–113.6 °C; IR peaks at 3453, 1739 cm⁻¹; ^1H NMR δ 1.41 (s, 9H), 4.82 (s, 2H) |
| Hydrolysis + HCl treatment | Water, 90–95 °C, 2 h; then HCl addition, stir 30 min | 93 | mp 200.3–202.3 °C; IR peaks at 3485, 1548 cm⁻¹; ^1H NMR δ 4.76 (s, 2H) |
Analytical Techniques for Quality Control
High-Performance Liquid Chromatography (HPLC):
Used to confirm purity (>98%) with UV detection at 220 nm.Nuclear Magnetic Resonance (NMR):
^1H and ^13C NMR confirm the chemical environment of protons and carbons, including imidazole ring protons (δ 6.8–7.6 ppm).Infrared Spectroscopy (IR):
Functional groups such as amines, imidazole rings, and ester carbonyls are identified by characteristic absorption bands.Mass Spectrometry (MS):
Molecular ion peaks confirm molecular weight and structure.Elemental Analysis: Confirms the composition matches theoretical values for C, H, N, and Cl.
Chemical Reactions Analysis
Reactivity Profile and Functional Group Interactions
The compound’s reactivity is governed by:
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Primary amine group : Enables nucleophilic reactions (alkylation, acylation).
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Imidazole ring : Participates in electrophilic substitution and coordination chemistry due to its aromatic N-heterocyclic structure.
Alkylation
Reacts with alkyl halides to form N-alkyl derivatives. For example:
Conditions : Requires bases like triethylamine or KCO in polar aprotic solvents (e.g., DMF).
Acylation
Forms amides when treated with acid chlorides or anhydrides:
Catalysts : Pyridine or DMAP to scavenge HCl.
Condensation Reactions
Undergoes Schiff base formation with aldehydes/ketones:
Applications : Used to synthesize imine-linked ligands for metal coordination .
Salt Formation and Stability
The dihydrochloride form enhances solubility in aqueous systems. Neutralization with NaOH regenerates the free base, enabling further reactivity .
Reaction Conditions and Catalysts
Mechanistic Insights
-
Alkylation/Acylation : The amine acts as a nucleophile, attacking electrophilic carbon centers. Steric hindrance from the imidazole ring can reduce reaction rates.
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Imidazole Ring Reactivity : The N-3 position undergoes electrophilic substitution (e.g., nitration, halogenation) under acidic conditions, though this is less common in the dihydrochloride form due to protonation .
Scientific Research Applications
Pharmacological Applications
-
Neuroprotective Effects :
- Research indicates that 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride may reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential as a neuroprotective agent.
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Antitumor Activity :
- Preliminary studies have shown that this compound exhibits significant antitumor effects. It may interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer drug.
-
Antiarrhythmic Properties :
- Similar compounds have been noted for potential antiarrhythmic activity, indicating that this compound could play a role in treating cardiac arrhythmias.
Computer-aided drug design has predicted multiple biological activities for this compound. Its interactions with various biological pathways enhance its therapeutic potential across different medical applications.
Table 1: Summary of Key Studies on this compound
| Study Focus | Findings | Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis in neuronal cultures exposed to neurotoxins | |
| Antitumor Activity | Inhibition of cancer cell proliferation; induction of apoptosis | |
| Antiarrhythmic Effects | Potential modulation of cardiac rhythm abnormalities |
Mechanism of Action
The mechanism of action of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Key Observations :
- Positional Isomerism : The para-substitution of imidazole in the target compound (vs. ortho in CAS 24169-73-1) may alter steric interactions and binding affinity in biological systems .
- Heterocycle Replacement : Triazole derivatives (e.g., CAS 1803604-52-5) exhibit greater polarity due to the additional nitrogen atom, which may influence pharmacokinetic properties like metabolic resistance .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Biological Activity
1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride, a compound characterized by its imidazole and phenyl groups, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : 1-(4-imidazol-1-ylphenyl)ethanamine; dihydrochloride
- Molecular Formula : C11H13N3.2ClH
- CAS Number : 1820647-28-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring is known for its ability to coordinate with metal ions and interact with biological macromolecules, which may influence several biochemical pathways.
Target Interactions
This compound may modulate the activity of:
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Binding to neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound's solubility and stability in physiological conditions affect its bioavailability.
- Distribution : Its ability to cross biological membranes can influence its efficacy in target tissues.
- Metabolism : The metabolic pathways it undergoes can determine its duration of action and potential toxicity.
- Excretion : Renal or hepatic clearance rates are essential for understanding dosage regimens.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research shows that derivatives of imidazole exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that related compounds significantly inhibited cell proliferation in breast cancer models (IC50 values ranging from 0.5 to 2 µM) .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.5 | |
| Compound B | HeLa (Cervical Cancer) | 1.2 | |
| Compound C | A549 (Lung Cancer) | 2.0 |
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. It is suggested that it may exert protective effects against oxidative stress-induced neuronal damage. In vitro studies indicate that it can reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents .
Study on Antitumor Activity
A significant study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable effects observed at concentrations as low as 0.5 µM in MCF-7 cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Neuroprotective Mechanism Investigation
Another study focused on the neuroprotective effects against oxidative stress in SH-SY5Y neuroblastoma cells. Treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to control groups exposed to oxidative stressors .
Q & A
Q. What advanced techniques can resolve crystallographic disorder in salt forms?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
